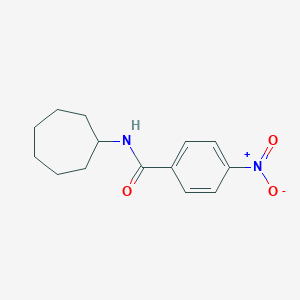

N-cycloheptyl-4-nitrobenzamide

Descripción

Contextualization within the Nitrobenzamide Compound Class

N-cycloheptyl-4-nitrobenzamide belongs to the nitrobenzamide class of aromatic compounds. This class is characterized by a core benzamide structure—a benzene ring attached to an amide group (–C(=O)NHR)—which is further substituted with one or more nitro groups (–NO₂).

The key features of nitrobenzamides include:

Aromatic System : A stable benzene ring that serves as the molecular backbone.

Amide Linkage : The amide group is a crucial functional group that can participate in hydrogen bonding, influencing the compound's physical properties and biological interactions. solubilityofthings.com

Nitro Group : The nitro group is strongly electron-withdrawing. This property significantly influences the reactivity of the aromatic ring and the acidity of the amide proton. It often imparts a pale yellow color to the crystalline solid. solubilityofthings.com

Nitrobenzamides, such as 2-nitrobenzamide and 4-nitrobenzamide, are recognized as important intermediates in organic synthesis. nih.govnih.gov The nitro group can be readily reduced to an amino group (–NH₂), providing a chemical pathway to synthesize a variety of other functionalized molecules, such as N-Methyl-4-aminobenzamide from N-Methyl-4-nitrobenzamide. This versatility makes them valuable building blocks in the creation of more complex chemical structures.

Significance in Contemporary Organic Synthesis and Chemical Sciences

The significance of this compound in organic synthesis and chemical sciences lies in its potential as a versatile intermediate and a candidate for discovery research. The functional groups present in the molecule—the nitro group, the amide linkage, and the cycloheptyl moiety—make it a valuable scaffold for various chemical transformations and explorations.

The presence of the nitro group makes the compound a precursor for the corresponding amine, 4-amino-N-cycloheptylbenzamide, via reduction. This transformation is a common strategy in the synthesis of pharmaceuticals and other biologically active molecules. The resulting amino group can be further modified, opening up numerous synthetic pathways.

The cycloheptyl group attached to the amide nitrogen is a lipophilic (hydrophobic) moiety. In medicinal chemistry, increasing lipophilicity can enhance a molecule's ability to cross biological membranes, which can be advantageous for bioavailability in drug development. solubilityofthings.com The combination of the rigid aromatic nitrobenzamide core with the flexible, non-polar cycloheptyl ring creates a unique structural profile that could be explored for interactions with biological macromolecules like enzymes and receptors. Compounds with similar structures have been investigated for their potential as molecular probes in the study of enzyme mechanisms. solubilityofthings.com

Overview of Prior Research on Structurally Related Benzamide Analogues

The benzamide scaffold is a privileged structure in medicinal chemistry, and numerous structurally related analogues have been the subject of extensive research, revealing a wide range of biological activities.

Substituted benzamide derivatives have been developed as antipsychotics (e.g., amisulpride, sulpiride), antidepressants, and antiemetics. researchgate.net Research has shown that the amide group is often crucial for the observed biological activity. researchgate.net For example, nicotinamide and other benzamide analogues have been studied for their ability to sensitize hypoxic tumor cells to radiation, acting by preventing transient stoppages in blood flow. nih.gov

More closely related analogues have also been synthesized and evaluated:

N-cyclohexyl analogues : The substitution of a cyclohexyl group, which is structurally similar to the cycloheptyl group, has been common. N-cyclohexyl-4-hydroxybenzamide has been explored for its potential to inhibit specific enzymes and modulate inflammatory pathways. The discovery of benzamide analogues, including those with cyclic substituents, as negative allosteric modulators of neuronal nicotinic receptors highlights the importance of this class in neuroscience research. nih.gov

Other Nitrobenzamides : Research on compounds like N-(cyclohexylideneamino)-4-nitro-benzamide suggests that molecules with both a nitro group and a cyclic aliphatic moiety are of interest for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. solubilityofthings.com

Complex Benzamides : Structure-activity relationship (SAR) studies on benzamide analogues have been performed to develop new anthelmintics that inhibit the complex II enzyme in nematodes. researchgate.net Other research has focused on synthesizing benzamide analogues as selective ligands for sigma-2 (σ2) receptors, which are potential targets for imaging the proliferation of solid tumors. acs.org

This broad body of research on related benzamides underscores the potential of this compound as a subject for further investigation in medicinal chemistry, materials science, and organic synthesis. researchgate.net

Propiedades

Fórmula molecular |

C14H18N2O3 |

|---|---|

Peso molecular |

262.3g/mol |

Nombre IUPAC |

N-cycloheptyl-4-nitrobenzamide |

InChI |

InChI=1S/C14H18N2O3/c17-14(15-12-5-3-1-2-4-6-12)11-7-9-13(10-8-11)16(18)19/h7-10,12H,1-6H2,(H,15,17) |

Clave InChI |

OHLHOHSSAOSGEM-UHFFFAOYSA-N |

SMILES |

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canónico |

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies for N-cycloheptyl-4-nitrobenzamide

Precursor-Based Synthesis Strategies

Precursor-based strategies are the most direct and commonly employed methods for synthesizing N-cycloheptyl-4-nitrobenzamide. These approaches involve the reaction of two key precursors: a cycloheptylamine and a 4-nitrobenzoic acid derivative, where the carboxylic acid group is activated to facilitate the amidation reaction.

Amidation Reactions involving 4-Nitrobenzoic Acid Derivatives and Cycloheptylamine

The direct condensation of 4-nitrobenzoic acid with cycloheptylamine is a fundamental approach to forming the target amide. However, the direct reaction requires harsh conditions, such as strong heating, to remove the water molecule formed as a byproduct and drive the reaction to completion. libretexts.org To achieve higher yields under milder conditions, various coupling agents are employed to activate the carboxylic acid.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). Another effective coupling system involves the use of phosphonium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for promoting rapid and high-yielding amide bond formation. nih.gov

Boric acid has also been identified as an effective catalyst for the amidation of 4-nitrobenzoic acid with various amines. orgsyn.org The catalytic activity can be enhanced by the addition of co-catalysts like polyethylene glycol (PEG), which is believed to form a reactive boric acid ester complex in situ. orgsyn.orgdiva-portal.org This method represents a more cost-effective and environmentally benign approach compared to stoichiometric coupling agents.

Table 1: Common Coupling Agents for Amidation of 4-Nitrobenzoic Acid

| Coupling Agent/System | Typical Solvent | Base | Temperature | Key Features |

|---|---|---|---|---|

| DCC/HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | None or Triethylamine (TEA) | Room Temperature | Widely used, can form urea byproduct. |

| EDC/HOBt | DCM, DMF | None or TEA | Room Temperature | Water-soluble urea byproduct, easier purification. |

| HATU | DMF, Acetonitrile | Diisopropylethylamine (DIPEA) | Room Temperature | High efficiency, rapid reactions. nih.gov |

Utilization of 4-Nitrobenzoyl Chloride and Cycloheptylamine Coupling

A highly efficient and classic method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of cycloheptylamine with 4-nitrobenzoyl chloride, the acid chloride derivative of 4-nitrobenzoic acid. The high reactivity of the acyl chloride allows the reaction to proceed rapidly and often with high yields, typically at room temperature.

The reaction is generally performed in an inert solvent, such as dichloromethane, and requires the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Common bases for this purpose include triethylamine or pyridine. The synthesis of the analogous N-cyclohexyl-4-nitrobenzamide has been reported with a yield of 92% using a similar procedure, suggesting this method is highly effective. rsc.org

Table 2: Typical Reaction Conditions for Schotten-Baumann Coupling

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature |

|---|---|---|---|---|

| 4-Nitrobenzoyl Chloride | Cycloheptylamine | Dichloromethane (DCM) | Triethylamine (TEA) | 0 °C to Room Temp. |

Advanced Synthetic Approaches

Beyond traditional precursor coupling, advanced methodologies offer alternative pathways that may provide advantages in terms of reaction conditions or substrate scope.

Catalyst-Free Amidation Protocols

While many amidation reactions rely on catalysts or stoichiometric activating agents, several protocols can be conducted under catalyst-free conditions. One such method is thermal condensation, where 4-nitrobenzoic acid and cycloheptylamine are heated together at high temperatures (typically >150 °C) in a solvent that allows for azeotropic removal of water. While simple, this method can require harsh conditions that may not be suitable for sensitive substrates. core.ac.uk

More recently, methods have been developed for the direct amidation of carboxylic acids using carbodiimides without an additional catalyst, where the reaction proceeds through an O-acylisourea intermediate. Furthermore, the development of activating agents like 2-methyl-6-nitrobenzoic anhydride (MNBA) in the presence of a nucleophilic catalyst like DMAP allows for the synthesis of amides under mild conditions. This method was successfully used to synthesize cycloheptylcinnamamide in a 92% yield, indicating its potential applicability for this compound. researchgate.net

Multi-Step Conversions from Aromatic Precursors

A plausible synthetic route can begin with the nitration of toluene to form 4-nitrotoluene. The methyl group of 4-nitrotoluene can then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or nitric acid to yield 4-nitrobenzoic acid. upertis.ac.id The resulting 4-nitrobenzoic acid can then be converted to this compound using the amidation methods described in section 2.1.

Another advanced multi-step approach involves modern cross-coupling reactions. For instance, a palladium-catalyzed aminocarbonylation reaction could be employed. This would involve reacting a suitable aromatic precursor, such as 4-iodonitrobenzene or 4-bromonitrobenzene, with cycloheptylamine and carbon monoxide in the presence of a palladium catalyst. This method constructs the amide functionality in a single, convergent step from different starting materials.

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and catalysts.

For methods involving coupling agents (Section 2.1.1), the choice of the agent itself is a primary consideration. HATU often provides higher yields in shorter reaction times compared to DCC or EDC, though it is more expensive. When using boric acid, studies on the synthesis of 4-nitrobenzamide have shown that the molar ratio of boric acid to co-catalyst (PEG) and the reaction temperature are critical for achieving high yields. orgsyn.org

In the Schotten-Baumann approach (Section 2.1.2), optimization typically involves the careful selection of the base and solvent. An appropriate base should be strong enough to scavenge the HCl byproduct but not so strong as to cause unwanted side reactions. The reaction temperature is also important; while many reactions proceed at room temperature, cooling to 0 °C during the addition of the acyl chloride can help control the exothermic reaction and minimize side products.

The yield of the final product is highly dependent on the chosen methodology. For the synthesis of the closely related N-cyclohexyl-4-nitrobenzamide, a high yield of 92% was achieved, suggesting that a similarly optimized process for the cycloheptyl derivative could also result in excellent yields. rsc.org

Table 3: Influence of Reaction Parameters on Amidation Yield

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Solvent | Affects solubility of reactants and can influence reaction rates. | Screen aprotic solvents like DCM, THF, DMF, and acetonitrile for optimal performance. |

| Temperature | Controls reaction rate; higher temperatures can increase rate but may also lead to side products. | Optimize for the specific method; use low temperatures for highly reactive acyl chlorides and elevated temperatures for direct condensation. |

| Catalyst/Coupling Agent | Activates the carboxylic acid, directly impacting yield and reaction time. | Compare different agents (e.g., HATU vs. EDC) and catalyst loadings (e.g., mol% of boric acid) to find the most efficient system. |

| Stoichiometry | The ratio of reactants can drive the reaction to completion. | A slight excess of the amine or acylating agent may be used to ensure full conversion of the limiting reagent. |

| Base | Neutralizes acidic byproducts in reactions like the Schotten-Baumann. | Select a non-nucleophilic base (e.g., TEA, DIPEA) and optimize its stoichiometry to prevent side reactions. |

Solvent Selection and Reaction Medium Effects

The choice of solvent is crucial in the synthesis of benzamides as it can significantly influence reaction rates, yields, and the formation of byproducts. For the amidation reaction to form this compound, aprotic solvents are generally preferred to avoid side reactions with the reactants or coupling agents. Anhydrous conditions are often essential for improving yield.

Commonly used solvents for similar benzamide syntheses include tetrahydrofuran (THF), ethyl acetate, dichloromethane (DCM), and dimethylformamide (DMF). lookchemmall.com The selection is often based on the solubility of the starting materials and the coupling agents used in the reaction. For instance, in direct amidation reactions, THF and ethyl acetate have been shown to be effective, particularly when used with a base like potassium carbonate. lookchemmall.com In syntheses employing coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), solvents like dichloromethane or DMF are common choices. The reaction medium's polarity and its ability to dissolve intermediates play a significant role in the reaction's progress.

Table 1: Solvent Effects on a Representative Amidation Reaction

| Solvent | Base | Outcome | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | Potassium Carbonate | Excellent Yield | lookchemmall.com |

| Ethyl Acetate | Potassium Carbonate | Excellent Yield | lookchemmall.com |

| Dichloromethane (DCM) | - | Common for EDC/DCC coupling | |

| Dimethylformamide (DMF) | - | Common for EDC/DCC coupling |

Temperature, Pressure, and Stoichiometric Controls

Control over temperature, pressure, and stoichiometry is fundamental to maximizing the yield and purity of this compound.

Temperature: Most amidation reactions for producing benzamides proceed efficiently at ambient temperatures (room temperature). However, in some cases, slight heating or refluxing may be employed to increase the reaction rate, especially with less reactive starting materials. rsc.org For instance, some cyclization reactions involving secondary amides require heating under reflux to proceed. rsc.org Conversely, some reactions are initiated at 0 °C, particularly during the addition of reagents, to control the reaction rate and minimize side reactions, before being allowed to proceed at a higher temperature. rsc.org

Pressure: The synthesis is typically conducted at atmospheric pressure, and specialized pressure controls are not generally required for this type of amidation reaction.

Stoichiometry: The molar ratio of the reactants is a critical factor. Often, the carboxylic acid (or its activated derivative) and the amine are used in substantially equimolar proportions. google.com However, to ensure that a more expensive reactant is fully consumed, a stoichiometric excess of the less expensive reactant may be used. google.com In procedures involving coupling agents or other reagents, their stoichiometry relative to the primary reactants is also precisely controlled to optimize the reaction. For example, in some syntheses, three equivalents of a reagent might be used to achieve a substantial improvement in yield and reaction time. rsc.org

Isolation and Purification Techniques

Following the synthesis, a multi-step process is required to isolate and purify this compound from the crude reaction mixture, which may contain unreacted starting materials, coupling agents, and byproducts.

Chromatographic Separation Methods

Chromatography is a highly effective technique for purifying amides due to its high selectivity. mpg.de Flash column chromatography over silica gel is a standard method for the purification of N-substituted benzamides. rsc.orgrsc.org

For the closely related compound, N-cyclohexyl-4-nitrobenzamide, a common method involves purification by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. rsc.org A typical eluent system for such compounds is an 80:20 mixture of hexane to ethyl acetate. rsc.org The polarity of the eluent system is optimized to ensure good separation of the desired product from impurities. Thin-layer chromatography (TLC) is used to monitor the progress of the separation. rasayanjournal.co.in After separation, the fractions containing the pure product are combined and the solvent is removed under reduced pressure. rsc.org

Table 2: Typical Chromatographic Purification Parameters for Related Benzamides

| Parameter | Description | Reference(s) |

|---|---|---|

| Technique | Flash Column Chromatography | rsc.orgrsc.org |

| Stationary Phase | Silica Gel (e.g., 100-200 or 230-400 mesh) | rsc.orgrsc.org |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 80:20) | rsc.org |

| Eluent Alternative | Diethyl ether in hexane | rsc.org |

| Eluent Alternative | 100% Dichloromethane | rsc.org |

Recrystallization and Crystallization Protocols

Recrystallization is a powerful technique for achieving high purity of solid crystalline compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a specific solvent or solvent system at different temperatures. An ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

For similar benzamide derivatives, recrystallization from a solvent mixture like methanol and ether has been reported to yield pure crystalline products. google.com The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the more soluble impurities in the solution. The resulting crystals are then collected by filtration. The choice of solvent is critical and may require empirical testing to find the optimal system for this compound.

Advanced Spectroscopic and Crystallographic Characterization of N-cycloheptyl-4-nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the structural elucidation of N-cycloheptyl-4-nitrobenzamide, providing detailed information about the hydrogen and carbon atomic environments.

Elucidation of Proton (¹H) NMR Chemical Shifts and Spin-Spin Coupling

The ¹H NMR spectrum of this compound allows for the precise assignment of protons within the molecule. Analysis of a spectrum recorded in DMSO-d₆ reveals distinct signals for the aromatic, amide, and cycloheptyl protons. amazonaws.com

The aromatic region displays two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing nitro group are deshielded and appear at a lower field (δ 8.29 ppm) compared to the protons meta to the nitro group (δ 8.07 ppm). amazonaws.com The interaction between these non-equivalent neighboring protons results in spin-spin splitting, observed as doublets with coupling constants (J) of 8.6 Hz and 9.0 Hz, respectively. amazonaws.comoregonstate.edu

The single proton of the amide group (-CO-NH-) is expected to appear as a multiplet around δ 3.73-3.80 ppm. amazonaws.com The protons on the cycloheptyl ring appear as a series of overlapping multiplets in the upfield region (δ 1.11-1.84 ppm), consistent with aliphatic protons. amazonaws.com The integration of these signal sets corresponds to the number of protons in each unique chemical environment. ijpbs.com

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ amazonaws.com

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| 8.29 | d | 8.6 | 2H, Aromatic (ortho to -NO₂) |

| 8.07 | d | 9.0 | 2H, Aromatic (meta to -NO₂) |

| 3.80-3.73 | m | - | 1H, Amide (-NH-) |

| 1.84-1.80 | m | - | 2H, Cycloheptyl |

| 1.75-1.71 | m | - | 2H, Cycloheptyl |

| 1.63-1.62 | m | - | 1H, Cycloheptyl |

| 1.33-1.27 | m | - | 3H, Cycloheptyl |

| 1.16-1.11 | m | - | 1H, Cycloheptyl |

d = doublet, m = multiplet

Determination of Carbon (¹³C) NMR Chemical Shifts and Carbon Skeleton

The carbonyl carbon (C=O) is the most deshielded, predicted to appear in the 164-167 ppm range. libretexts.orgpdx.edu The aromatic carbons are found between 124 and 151 ppm. The carbon attached to the nitro group (C-NO₂) is highly deshielded (around 150 ppm), while the carbon ipso to the amide group is also downfield (around 141 ppm). libretexts.org The aromatic C-H carbons are expected near 129 ppm and 124 ppm. libretexts.org The aliphatic carbons of the cycloheptyl ring will appear in the upfield region, typically between 25 and 55 ppm. researchgate.net The carbon directly attached to the nitrogen (C-N) would be the most deshielded of the aliphatic signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ ppm) | Assignment | Rationale/Reference |

|---|---|---|

| 165.5 | C=O (Amide) | Downfield shift due to sp² hybridization and bonding to two electronegative atoms (O and N). pdx.edu |

| 150.7 | Aromatic C-NO₂ | Strong deshielding by the electron-withdrawing nitro group. libretexts.org |

| 141.2 | Aromatic C-C=O | Deshielded quaternary carbon. libretexts.org |

| 129.9 | Aromatic C-H (ortho to C=O) | Standard aromatic C-H region. libretexts.org |

| 124.3 | Aromatic C-H (ortho to NO₂) | Standard aromatic C-H region, slightly shielded relative to the other C-H. libretexts.org |

| 52.0 | Cycloheptyl C1 (CH-N) | Deshielded by the adjacent nitrogen atom. researchgate.net |

| 35.0 | Cycloheptyl C2/C7 | Typical aliphatic CH₂ region. researchgate.net |

| 28.0 | Cycloheptyl C3/C6 | Typical aliphatic CH₂ region. researchgate.net |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment would verify proton-proton (H-H) couplings. organicchemistrydata.org Key correlations would be observed between the adjacent aromatic protons (δ 8.29 and 8.07 ppm). Within the cycloheptyl ring, a network of cross-peaks would confirm the connectivity between adjacent methylene (CH₂) and methine (CH) groups. A correlation between the amide proton (NH) and the C1 proton of the cycloheptyl ring would also be expected. organicchemistrydata.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing definitive C-H assignments. pdx.edu Cross-peaks would link the aromatic proton signals to their corresponding carbon signals in the 124-130 ppm range. It would also unambiguously connect each proton signal in the cycloheptyl region to its specific carbon atom, differentiating the C1, C2/C7, C3/C6, and C4/C5 positions. pdx.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) H-C correlations, which are crucial for connecting different parts of the molecule. nih.gov Key HMBC correlations would include:

From the amide proton (NH) to the carbonyl carbon (C=O) and the C1 carbon of the cycloheptyl ring.

From the aromatic protons ortho to the amide (δ 8.07 ppm) to the carbonyl carbon (C=O).

From the C1 proton of the cycloheptyl ring to the carbonyl carbon (C=O) and the C2/C7 carbons of the ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound and their molecular environment.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Band Assignments

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key functional groups. Based on data from similar nitrobenzamide structures, a detailed assignment of these bands can be made. rsc.orgmuthayammal.inmdpi.com

N-H Stretch: A characteristic sharp to moderately broad band for the secondary amide N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. muthayammal.in

C-H Stretch: Aliphatic C-H stretching from the cycloheptyl group will appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). Aromatic C-H stretching vibrations are expected to appear at slightly higher wavenumbers, just above 3000 cm⁻¹. rsc.org

C=O Stretch: A very strong and sharp absorption band corresponding to the amide I band (primarily C=O stretching) is predicted to be prominent around 1640-1670 cm⁻¹. rsc.orgmuthayammal.in

NO₂ Stretch: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically between 1500-1590 cm⁻¹ and a symmetric stretch between 1300-1380 cm⁻¹. muthayammal.in

Aromatic C=C Stretch: Vibrations of the benzene ring typically appear in the 1400-1600 cm⁻¹ region. mdpi.com

Amide II Band: This band, resulting from a mix of N-H bending and C-N stretching, is expected around 1530-1550 cm⁻¹.

Table 3: Predicted FT-IR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Reference |

|---|---|---|---|

| ~3350 | Medium-Strong | N-H stretch (Amide) | muthayammal.in |

| ~3100 | Weak-Medium | Aromatic C-H stretch | rsc.org |

| 2925, 2855 | Medium-Strong | Aliphatic C-H stretch (Cycloheptyl) | mdpi.com |

| ~1665 | Very Strong | C=O stretch (Amide I) | rsc.orgmuthayammal.in |

| ~1585 | Strong | Aromatic C=C stretch | mdpi.com |

| ~1530 | Strong | Asymmetric NO₂ stretch & Amide II (N-H bend/C-N stretch) | muthayammal.inhoriba.com |

| ~1350 | Strong | Symmetric NO₂ stretch | muthayammal.inhoriba.com |

| ~1310 | Medium | C-N stretch | rsc.org |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides vibrational information that is complementary to FT-IR. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment (polar bonds like C=O), Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability (symmetric and non-polar bonds like C=C).

For this compound, the Raman spectrum would be particularly useful for analyzing:

Symmetric NO₂ Stretch: The symmetric stretching mode of the nitro group (around 1350 cm⁻¹) is often very strong and sharp in the Raman spectrum. mdpi.com

Aromatic Ring Modes: The "ring breathing" and other skeletal C-C stretching vibrations of the para-substituted phenyl ring (e.g., ~1600 cm⁻¹) typically produce strong Raman signals. mdpi.com

Aliphatic C-C and C-H modes: The stretching and bending vibrations of the cycloheptyl carbon skeleton would also be active.

In contrast, the C=O stretching vibration, which is very intense in the IR spectrum, would likely be weaker in the Raman spectrum. Therefore, the combined use of both IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for the precise determination of molecular formulas and the elucidation of fragmentation patterns, providing critical insights into a molecule's structure.

Precise Determination of Molecular Formula and Mass

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a compound, which allows for the unambiguous determination of its molecular formula. For related nitrobenzamide compounds, HRMS has been instrumental in confirming their elemental composition by providing mass measurements with errors of less than 2 ppm. mdpi.com While specific HRMS data for this compound is not detailed in the provided search results, the technique is routinely applied to similar structures to confirm their identity. rsc.orgjst.go.jp For instance, the molecular formula for this compound is C₁₄H₁₈N₂O₃, corresponding to a specific molecular weight. chemscene.com

Analysis of Characteristic Fragmentation Pathways

The fragmentation of molecules in a mass spectrometer provides a structural fingerprint. In the analysis of similar benzamide derivatives, characteristic fragmentation patterns are observed. mdpi.com A common fragmentation pathway involves the cleavage of the amide bond. mdpi.com For this compound, this would likely lead to the formation of ions corresponding to the 4-nitrobenzoyl and the cycloheptylamino moieties. The analysis of N-(2,2-diphenylethyl)-4-nitrobenzamide, for example, showed a characteristic diphenylmethylium cation radical, confirming this type of cleavage. mdpi.com The nitro group itself can also influence fragmentation, potentially undergoing reduction or rearrangement during the process. evitachem.com

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.comcarleton.edu This method provides detailed information on molecular geometry, crystal packing, and intermolecular interactions.

Determination of Three-Dimensional Molecular Geometry and Absolute Configuration

Through single-crystal X-ray diffraction, the exact bond lengths, bond angles, and torsion angles of a molecule are determined. carleton.eduresearchgate.net For analogous structures like N,N-dicyclohexyl-4-nitrobenzamide, studies have revealed that the cyclohexyl rings typically adopt a stable chair conformation to minimize steric strain. nih.govresearchgate.net The nitrobenzamide portion of the molecule is often planar or nearly planar. nih.govresearchgate.net In N,N-dicyclohexyl-4-nitrobenzamide, the nitro group is almost coplanar with the benzene ring to which it is attached. nih.govresearchgate.net The dihedral angle between the planar nitrobenzamide moiety and the nitrophenyl group has been observed to be around 58-60°. nih.govresearchgate.net

Analysis of Crystal Packing and Unit Cell Parameters

The way molecules are arranged in a crystal, known as crystal packing, is defined by the unit cell parameters (a, b, c, α, β, γ) and the space group. researchgate.net For example, N,N-dicyclohexyl-4-nitrobenzamide crystallizes in the triclinic space group with two independent molecules in the asymmetric unit. nih.govresearchgate.net The unit cell dimensions for this related compound are a = 6.1874 (3) Å, b = 10.7109 (4) Å, and c = 26.8188 (11) Å, with angles α = 79.128 (4)°, β = 89.027 (4)°, and γ = 82.883 (3)°. nih.gov

Table 1: Crystallographic Data for the Related Compound N,N-Dicyclohexyl-4-nitrobenzamide nih.govresearchgate.net

| Parameter | Value |

| Molecular Formula | C₁₉H₂₆N₂O₃ |

| Molecular Weight | 330.42 |

| Crystal System | Triclinic |

| a (Å) | 6.1874 (3) |

| b (Å) | 10.7109 (4) |

| c (Å) | 26.8188 (11) |

| α (°) | 79.128 (4) |

| β (°) | 89.027 (4) |

| γ (°) | 82.883 (3) |

| Volume (ų) | 1731.97 (13) |

| Z | 4 |

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···O Interactions)

Intermolecular interactions are crucial in determining the stability and properties of the crystal structure. In related benzamide structures, various types of non-covalent interactions are observed.

Hydrogen Bonding: While classical N-H···O hydrogen bonds are a common feature in many benzamides, forming dimers or chains, in the case of the closely related N,N-dicyclohexyl-4-nitrobenzamide, no classic hydrogen bonds were found. researchgate.netiucr.org

C-H···O Interactions: These are considered weak hydrogen bonds and play a significant role in the crystal packing of many organic molecules. sapub.orgwikipedia.org In the crystal structure of N,N-dicyclohexyl-4-nitrobenzamide, weak C-H···O interactions are present. nih.govresearchgate.net These interactions involve a hydrogen atom from a C-H bond interacting with an oxygen atom, contributing to the stability of the crystal lattice. mdpi.com

Conformational Analysis of the Cycloheptyl Ring and Benzamide Moiety

Benzamide Moiety: The benzamide core of the molecule is expected to be relatively planar. In analogous structures like N,N-dicyclohexyl-4-nitrobenzamide, the amide group (O=C-N) and the adjacent phenyl ring are nearly coplanar. researchgate.net This planarity arises from the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond and restricts rotation. The nitro group at the para position is also typically coplanar with the benzene ring, maximizing π-system conjugation. researchgate.net However, significant twisting can occur between the plane of the benzamide moiety and the nitrophenyl group. For instance, in N,N-dicyclohexyl-4-nitrobenzamide, dihedral angles of approximately 58.6° and 59.9° are observed between these two planes in the two independent molecules of the asymmetric unit. researchgate.net A similar twist is anticipated for this compound.

Cycloheptyl Ring Conformation: Cycloheptane is a highly flexible ring system that can adopt several low-energy conformations, with the twisted-chair and chair forms being the most stable. The energy barrier between these conformations is low, and the exact conformation adopted in the solid state is often influenced by crystal packing forces. In the case of this compound, the cycloheptyl ring is attached to the amide nitrogen. It is predicted that the ring will adopt a low-energy conformation, likely a twisted-chair, to minimize steric hindrance with the rest of the molecule. This is analogous to the observed chair conformation for the cyclohexyl rings in N,N-dicyclohexyl-4-nitrobenzamide, which is the most stable conformation for a six-membered ring. researchgate.netresearchgate.net

Table 1: Predicted and Analogous Conformational Parameters

| Parameter | Predicted Value for this compound | Analogous Value (N,N-dicyclohexyl-4-nitrobenzamide) |

|---|---|---|

| Benzamide Moiety Planarity | Near-planar | Planar (max deviation for N atom ~0.048 Å) researchgate.net |

| Dihedral Angle (Benzamide Plane vs. Nitrophenyl Plane) | ~50-60° | 58.61(11)° and 59.95(12)° researchgate.net |

| Cycloalkyl Ring Conformation | Twisted-Chair (most probable) | Chair researchgate.netresearchgate.net |

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a common phenomenon in benzamide derivatives. researchgate.netnih.govacs.org These different crystalline forms, or polymorphs, can exhibit varied physicochemical properties, including solubility, melting point, and stability. The study of polymorphism is a key aspect of crystal engineering, which seeks to design and control the assembly of molecules in the solid state.

For this compound, the potential for polymorphism is high due to its conformational flexibility and the presence of functional groups capable of forming strong intermolecular interactions. The primary interactions governing the crystal packing are expected to be:

N-H···O Hydrogen Bonds: The amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O). This allows for the formation of robust hydrogen-bonded chains or dimers, which are a characteristic feature in the crystal structures of primary and secondary benzamides. These interactions are a powerful tool in directing the supramolecular assembly.

π-π Stacking: The electron-deficient 4-nitrophenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Given these possible interactions, it is conceivable that different crystallization conditions (e.g., solvent, temperature, cooling rate) could lead to different polymorphs of this compound, each with a unique arrangement of molecules and, consequently, different physical properties. The control and characterization of these potential polymorphs are crucial for applications where solid-state properties are critical.

Other Spectroscopic Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores. The 4-nitrobenzamide moiety in this compound constitutes a significant chromophore, and its UV-Vis spectrum is expected to be characteristic of this class of compounds.

Research on various 4-nitrobenzamide derivatives consistently shows strong absorption bands in the UV region. mdpi.com For instance, N-methyl-4-nitrobenzamide exhibits a maximum absorption (λmax) at approximately 268 nm in dioxane. Similarly, N-(3-chlorophenethyl)-4-nitrobenzamide shows a λmax at 290 nm in methanol. mdpi.com These absorptions are attributed to π→π* electronic transitions within the conjugated system of the nitrobenzene ring. The high intensity of these bands is typical for such transitions.

For this compound, the primary chromophore is the 4-nitrophenyl group attached to the amide. The cycloheptyl group is an auxochrome and is not expected to significantly alter the position of the main absorption band, although it may have a minor influence on the molar absorptivity. Therefore, it is predicted that the UV-Vis spectrum of this compound in a suitable organic solvent (e.g., methanol, ethanol, or dioxane) will display a strong absorption peak in the range of 260-290 nm.

Table 2: UV-Vis Absorption Data for Related 4-Nitrobenzamide Derivatives

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| N-Methyl-4-nitrobenzamide | ~268 | Dioxane | |

| N-(3-chlorophenethyl)-4-nitrobenzamide | 290 | Methanol | mdpi.com |

| Various 4-nitrobenzamide derivatives | 410-450 | Methanol | ijpbs.com |

Note: The broad range reported in ijpbs.com is for Schiff base derivatives and may represent a different type of electronic transition.

Computational Chemistry and Theoretical Characterization of N-cycloheptyl-4-nitrobenzamide

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by approximating the electron density of a system. For N-cycloheptyl-4-nitrobenzamide, DFT methods are employed to investigate its fundamental electronic and structural characteristics.

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This compound can be described as a donor-π-acceptor (D-π-A) system, where the nature of the frontier orbitals is critical to its reactivity and electronic behavior.

HOMO: The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's capacity to donate electrons.

LUMO: The LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter indicating the molecule's chemical stability and the energy required for electronic excitation. researchgate.net A smaller gap suggests higher reactivity and easier electronic transitions. In this compound, the electron-withdrawing nitro (-NO₂) group significantly lowers the LUMO energy, while the benzamide core and the cycloheptyl group primarily influence the HOMO level. nih.govnankai.edu.cn DFT calculations allow for the precise quantification of these orbital energies and the visualization of their spatial distribution, revealing how electron density is localized. researchgate.net For instance, the LUMO is expected to be predominantly localized on the electron-deficient nitro-substituted phenyl ring, while the HOMO may have significant contributions from the amide linkage and adjacent rings. researchgate.net

Table 1: Conceptual Electronic Roles of Molecular Fragments in this compound This table is based on established principles of electronic effects in organic molecules.

| Molecular Fragment | Role | Expected Influence on Frontier Orbitals |

|---|---|---|

| 4-Nitro-phenyl | Electron Acceptor (A) | Lowers the energy of the LUMO, increasing electron affinity. |

| Amide Linkage (-CONH-) | π-Bridge | Facilitates electronic communication between the donor and acceptor parts. Can influence both HOMO and LUMO. |

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by computing the magnetic shielding tensors of the nuclei. ucl.ac.uk These predicted values, when compared with experimental data from similar compounds like N-cyclohexyl-4-nitrobenzamide, can help confirm structural assignments. rsc.org The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects.

Table 2: Experimental NMR Data for the Analogous Compound N-cyclohexyl-4-nitrobenzamide Data sourced from a study on triphenylphosphine-catalysed amide bond formation. rsc.org These values serve as a benchmark for theoretical predictions on this compound.

| Nucleus | Experimental Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) |

|---|---|---|

| ¹³C (C=O) | 164.6 | - |

| ¹³C (C-NO₂) | 149.4 | - |

| ¹³C (C-CONH) | 140.6 | - |

| ¹³C (Aromatic CH) | 128.2 | - |

| ¹³C (Aromatic C-NO₂) | 123.7 | - |

| ¹³C (Cyclohexyl CH-N) | 49.2 | - |

| ¹³C (Cyclohexyl CH₂) | 33.1 | - |

| ¹³C (Cyclohexyl CH₂) | 25.4 | - |

| ¹³C (Cyclohexyl CH₂) | 24.8 | - |

| ¹H (Aromatic) | 8.28 | d, J = 9.0 |

| ¹H (Aromatic) | 7.91 | d, J = 9.0 |

| ¹H (NH) | 6.06 | bs |

| ¹H (Cyclohexyl CH-N) | 3.94-4.01 | m |

Vibrational Frequencies: The calculation of the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) using DFT yields harmonic vibrational frequencies corresponding to the normal modes of the molecule. arxiv.orgworktribe.com These frequencies are fundamental to predicting infrared (IR) and Raman spectra. However, calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies. To improve agreement, a common practice is to apply empirical scaling factors, which depend on the specific DFT functional and basis set used. nist.govnih.gov

The structural flexibility of this compound arises from the non-planar cycloheptyl ring and rotation around key single bonds, such as the C-N amide bond and the N-C(cycloheptyl) bond. DFT calculations are used to map the conformational energy landscape by performing geometry optimizations on various possible conformers and calculating their relative energies. Studies on analogous structures, such as N,N-dicyclohexyl-4-nitrobenzamide, have shown that the cyclohexane rings preferentially adopt low-energy chair conformations. nih.govresearchgate.net Similarly, the seven-membered cycloheptyl ring in this compound is expected to have several low-energy conformers, such as the twist-chair and twist-boat, which can be identified and ranked by stability through computational analysis. The orientation of the nitrobenzamide group relative to the cycloheptyl ring also defines different conformers with distinct energies.

Amides can theoretically exist in equilibrium with their tautomeric imidol (or imidic acid) form. For this compound, this equilibrium involves the migration of the amide proton from the nitrogen to the carbonyl oxygen.

DFT calculations can be used to determine the geometries and relative energies of both the amide and imidol tautomers. researchgate.net This allows for the prediction of the equilibrium constant between the two forms. For simple secondary amides, the amide form is known to be significantly more stable than the imidol form by several kcal/mol, and thus it is the overwhelmingly predominant species under normal conditions. Computational studies on related systems confirm that the keto-enol type tautomerism in amides strongly favors the amide (keto) form. researchgate.net

Figure 1: The amide-imidol tautomeric equilibrium for this compound. Computational studies consistently show the amide form (left) to be significantly more stable.

Figure 1: The amide-imidol tautomeric equilibrium for this compound. Computational studies consistently show the amide form (left) to be significantly more stable.

Conformational Energy Landscape and Isomer Stability

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time.

MD simulations model the motions of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to explore its structural dynamics, conformational transitions, and interactions with its environment, such as a solvent or a biological macromolecule. researchgate.net By simulating the molecule in a box of water, for example, one can study its solvation and the stability of its different conformers at a given temperature. In drug design contexts, MD simulations are often used to assess the stability of a ligand within the binding site of a target protein, analyzing parameters like root-mean-square deviation (RMSD) to understand how the binding pose evolves over time. tandfonline.commdpi.com

Analysis of Intermolecular Interactions (e.g., Solute-Solvent Interactions)

The intermolecular interactions of this compound are dictated by its distinct functional groups: the amide linkage, the nitro group, and the nonpolar cycloheptyl and phenyl rings. The amide group's N-H and carbonyl oxygen (C=O) are primary sites for hydrogen bonding. ncl.ac.uk In polar solvents, these groups can form strong hydrogen bonds, influencing the compound's solubility and conformation. For instance, studies on similar secondary benzamides, like N-methyl-4-nitrobenzamide, show that solvent choice significantly affects the chemical shifts of protons, indicating strong solute-solvent interactions. ncl.ac.uk In polar protic solvents like methanol, the amide N-H proton signal may not be observed due to rapid solvent exchange. ncl.ac.uk

The electron-withdrawing nature of the para-nitro group enhances the electrophilic character of the benzamide ring and the carbonyl carbon, making them susceptible to nucleophilic interactions. solubilityofthings.commdpi.com This nitro group also contributes to dipole-dipole interactions, further governing the compound's behavior in polar environments.

Conversely, the cycloheptyl group and the phenyl ring are hydrophobic. These nonpolar moieties interact favorably with nonpolar solvents and the hydrophobic regions of larger biomolecules through van der Waals forces. In aqueous environments, these hydrophobic interactions are crucial, often driving the molecule to adopt specific conformations that minimize the exposure of these nonpolar surfaces to water. This dual nature—having both strong hydrogen-bonding capabilities and significant hydrophobic regions—is a key feature of its molecular design.

Molecular Docking and Binding Interaction Studies

While specific molecular docking studies for this compound are not extensively detailed in the available literature, research on closely related analogues provides a strong predictive framework for its potential biological interactions. Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net

Elucidation of Specific Binding Modes with Molecular Recognition Elements

Studies on analogous compounds, such as N-cycloheptyl-4-methyl-3-nitrobenzamide, have elucidated specific binding modes with biological targets like the ATAD2 bromodomain. nih.gov In one such study, the analogue was found to fit into the active site with a significant interaction energy. nih.gov The binding was stabilized by several key interactions:

Hydrogen Bonds: The amide group of the linker formed crucial hydrogen bonds with amino acid residues in the target protein. nih.gov

Hydrophobic Interactions: The cycloheptyl group was positioned towards a solvent-accessible area, contributing to the binding through hydrophobic interactions. nih.gov

Similarly, docking studies on other series of 4-nitrobenzamide derivatives reveal common binding patterns involving hydrogen bonds, electrostatic interactions, and hydrophobic contacts with active site residues of target enzymes. researchgate.net The nitro group often participates in electrostatic or polar interactions, while the substituted phenyl ring and the N-alkyl/aryl group engage in hydrophobic and van der Waals interactions. For this compound, it is predicted that the cycloheptyl ring would occupy hydrophobic pockets within a receptor, while the nitrobenzamide core would engage in specific hydrogen bonding and polar interactions, anchoring the molecule in the binding site.

Below is a table summarizing the predicted binding interactions based on studies of analogous compounds.

| Interacting Group of Compound | Type of Interaction | Potential Interacting Partner (in a Receptor) | Reference |

| Amide N-H and C=O | Hydrogen Bonding | Amino acid residues (e.g., Asp, Asn, Glu) | researchgate.netnih.gov |

| Nitro Group (NO₂) | Electrostatic/Polar | Polar amino acid residues or metal ions | researchgate.net |

| Phenyl Ring | π-π Stacking, Hydrophobic | Aromatic amino acids (e.g., Phe, Tyr, Trp) | researchgate.net |

| Cycloheptyl Ring | Hydrophobic, Van der Waals | Hydrophobic pockets lined with aliphatic amino acids (e.g., Leu, Val, Ile) | nih.gov |

This table is predictive and based on data from closely related analogues.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties and biological activities of chemical compounds based on their molecular structure. nih.govsemanticscholar.org These models are fundamental in computational chemistry for designing novel compounds with desired characteristics. nih.gov

Establishing Relationships between Structural Descriptors and Chemical Properties

QSPR/QSAR models establish a mathematical correlation between the chemical properties or biological activity of a set of compounds and their numerical descriptors. semanticscholar.org These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

For classes of compounds like nitrobenzamide derivatives, studies have shown clear relationships between specific structural features and activity. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both an electron-donating group (like methyl) and an electron-withdrawing group (like nitro) on the phenyl ring was found to significantly enhance inhibitory activity against certain enzymes. researchgate.net This suggests that the electronic distribution across the molecule is a critical determinant of its biological function.

Key structural descriptors and their potential influence on the properties of this compound are outlined below:

| Structural Descriptor | Definition | Predicted Influence on Properties |

| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity. | The large, nonpolar cycloheptyl group would lead to a higher LogP, suggesting good membrane permeability but potentially lower aqueous solubility. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms. | The amide and nitro groups contribute significantly to the PSA, affecting hydrogen bonding capacity and transport properties. |

| Molecular Weight | The mass of one mole of the substance. | Influences diffusion rates and can be a factor in rules for drug-likeness, such as Lipinski's Rule of 5. researchgate.net |

| Hydrogen Bond Donors/Acceptors | Count of N-H/O-H bonds (donors) and N/O atoms (acceptors). | The amide group provides one donor and one acceptor (carbonyl oxygen), while the nitro group adds two more acceptors, defining its interaction potential in biological systems. |

Predictive Modeling for Undiscovered Analogues

A primary application of QSAR models is the prediction of activity for novel, yet-to-be-synthesized compounds. nih.gov Once a statistically robust model is developed and validated using a known set of molecules (a "training set"), it can be used to screen a virtual library of undiscovered analogues. semanticscholar.org

For the this compound scaffold, a validated QSAR model could be used to predict how modifications would affect its properties. For instance, the model could explore:

Altering the N-alkyl group: Replacing the cycloheptyl ring with smaller (e.g., cyclopentyl) or larger (e.g., cyclooctyl) rings to optimize hydrophobic interactions.

Modifying the phenyl ring: Introducing different substituents at various positions to modulate the electronic properties and explore additional interactions within a binding site.

Changing the para-substituent: Replacing the nitro group with other electron-withdrawing (e.g., cyano) or electron-donating (e.g., amino) groups to fine-tune the molecule's activity and properties.

By correlating structural descriptors with activity, these predictive models allow chemists to prioritize the synthesis of candidates that are most likely to exhibit the desired biological or chemical characteristics, thereby accelerating the discovery process. researchgate.netnih.gov

Synthesis and Comprehensive Characterization of N-cycloheptyl-4-nitrobenzamide Derivatives and Analogues

Structural Modifications of the Aliphatic Ring

Modifications to the N-cycloalkyl portion of the molecule are a primary strategy for creating structural diversity. This involves altering the size of the aliphatic ring and introducing specific stereochemical features. The general synthesis for these compounds involves the acylation of the corresponding cycloalkylamine with 4-nitrobenzoyl chloride.

Exploration of Different Cyclic Alkyl Substituents (e.g., Cyclohexyl, Cyclopentyl)

Varying the size of the N-cycloalkyl ring from the parent cycloheptyl group to smaller rings like cyclohexyl and cyclopentyl is a fundamental modification. These changes can influence the compound's conformation and steric profile. The synthesis of these analogues is generally straightforward, typically achieved through the reaction of 4-nitrobenzoyl chloride with the corresponding cycloalkylamine (cyclopentylamine or cyclohexylamine). While detailed studies on N-cycloheptyl-4-nitrobenzamide itself are not widely published, the synthesis of related N-cycloalkyl benzamides is well-documented. For instance, N-cyclohexyl and N-cyclopentyl amides have been prepared with various substitutions on the benzamide core. researchgate.netbldpharm.com

A common synthetic method is the Ritter reaction, where nitriles react with secondary alkyl halohydrocarbons, such as cyclopentyl or cyclohexyl halides, in the presence of a Lewis acid catalyst to form the corresponding N-alkyl amide. researchgate.net Another established route involves the direct acylation of an amine like N-methylcyclohexylamine with a substituted benzoyl chloride, such as o-nitrobenzoyl chloride, to yield the corresponding amide. google.com These methods are adaptable for producing a series of N-cycloalkyl-4-nitrobenzamides for comparative analysis.

Table 1: Examples of N-Cycloalkyl Benzamide Analogues with Varied Ring Size and Substitution This table is generated based on data from related synthesized compounds.

| Compound Name | Aliphatic Ring | Aromatic Core Substitution | Synthetic Precursors | Reference |

|---|---|---|---|---|

| N-Cyclopentyl-2-fluoro-4-nitrobenzamide | Cyclopentyl | 2-Fluoro, 4-Nitro | Cyclopentylamine, 2-Fluoro-4-nitrobenzoyl chloride | bldpharm.com |

| N-Cyclohexyl-2-fluoro-4-nitrobenzamide | Cyclohexyl | 2-Fluoro, 4-Nitro | Cyclohexylamine, 2-Fluoro-4-nitrobenzoyl chloride | bldpharm.com |

| N-methyl-N-cyclohexyl-o-nitrobenzamide | Cyclohexyl | 2-Nitro | N-methylcyclohexylamine, o-Nitrobenzoyl chloride | google.com |

| N-[2-(N′,N′-dimethylamino)cyclohexyl]-4-nitrobenzamide | Cyclohexyl | 4-Nitro | N,N-Dimethylcyclohexane-1,2-diamine, 4-Nitrobenzoyl chloride | google.com |

Introduction of Stereochemical Elements and Chiral Centers

The introduction of chirality into the aliphatic ring represents a significant structural refinement. This is typically achieved by using enantiomerically pure cycloalkylamines as starting materials for the amide synthesis. For example, chiral amines can be prepared through asymmetric hydrogenation, providing access to specific stereoisomers. nih.gov

Patent literature describes the synthesis of related chiral compounds where stereochemistry is controlled from the outset, such as by using trans-1,2-cycloaliphatic diamine derivatives as precursors. google.com Acylation of these chiral diamines with a benzoyl chloride derivative installs the benzamide moiety while preserving the stereochemical integrity of the cycloalkyl ring. This approach allows for the synthesis of specific diastereomers and enantiomers, enabling detailed studies into the influence of three-dimensional structure on molecular interactions.

Derivatization of the Nitrobenzamide Core

Modifying the nitrobenzamide portion of the molecule offers extensive possibilities for altering electronic properties and potential interaction points. This includes changing the position of or replacing the nitro group, adding other substituents to the aromatic ring, creating heteroaromatic analogues, and altering the amide bond itself.

Alterations in the Nitro Group Position or Replacement

The electronic character of the molecule is heavily influenced by the position of the electron-withdrawing nitro group on the aromatic ring. While the parent compound is a 4-nitro derivative, synthesizing the 2-nitro and 3-nitro isomers allows for a systematic study of these electronic effects. The synthesis of an ortho-nitro analogue, N-methyl-N-cyclohexyl-o-nitrobenzamide, has been reported via the reaction of N-methylcyclohexylamine with o-nitrobenzoyl chloride. google.com Similarly, a meta-nitro derivative, N-cyclohexyl-4-methoxy-3-nitrobenzamide, was prepared through amide condensation. nih.gov

Beyond repositioning, the nitro group can be completely replaced by other functional groups to create analogues with different properties. For example, a patent describes the synthesis of an azido analogue, N-methyl-N-[2-(N',N'-dimethylamino)cycloheptyl]-4-azidobenzamide, demonstrating that the nitro moiety can be substituted with other groups like an azide, which can serve as a photoaffinity label or a precursor for an amino group. google.com

Table 2: Isomers and Analogues Based on Nitro Group Modification This table includes examples of related structures to illustrate the modification principles.

| Compound Name | Modification Type | Aromatic Core | Reference |

|---|---|---|---|

| N-methyl-N-cyclohexyl-o-nitrobenzamide | Positional Isomer | 2-Nitrobenzamide | google.com |

| N-cyclohexyl-4-methoxy-3-nitrobenzamide | Positional Isomer | 3-Nitro-4-methoxybenzamide | nih.gov |

| N-methyl-N-[2-(N′,N′-dimethylamino)cycloheptyl]-4-azidobenzamide | Group Replacement | 4-Azidobenzamide | google.com |

Aromatic Ring Substitutions and Heteroaromatic Analogues

Adding further substituents to the aromatic ring of the nitrobenzamide core is a common strategy to fine-tune the molecule's properties. A variety of substituted N-alkyl-4-nitrobenzamides have been synthesized, incorporating groups such as chloro, hydroxy, and methoxy. google.comnih.gov For example, N-methyl-N-[2-(N′,N′-dimethylamino)cyclohexyl]-3-methoxy-4-nitrobenzamide and its 3-hydroxy counterpart have been documented. google.com A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has also been synthesized, showcasing the feasibility of introducing complex substituents onto the 4-nitrobenzamide scaffold. nih.gov

Replacing the phenyl ring entirely with a heteroaromatic system creates a distinct class of analogues. Research into related structures has shown that a nitrobenzamide moiety can be tethered to a heteroaromatic core. For instance, compounds such as 6-Chloro-3-(3'-nitrobenzamidomethy1)-2-(4"-tolyl)imidazo[1,2-b]pyridazine have been prepared, where the nitrobenzamide group acts as a substituent on a larger heterocyclic system. anu.edu.au This modification significantly alters the shape, polarity, and hydrogen-bonding capabilities of the parent structure.

Modifications of the Amide Bond (e.g., Thioamide, Urea Analogues)

The amide bond is a stable, planar linker, but its properties can be altered by replacing the carbonyl oxygen or the entire amide group. The conversion of an amide to a thioamide, by replacing the carbonyl oxygen with sulfur, is a known modification that changes the bond's electronic and steric characteristics. nih.gov While direct thionation of this compound is one possible route, a more controlled synthesis involves building the thioamide or a related structure from different precursors.

A relevant class of analogues are N-acylthioureas, which can be considered derivatives of both thioamides and ureas. The synthesis of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide derivatives has been successfully achieved. researchgate.net The general route involves the reaction of 4-nitrobenzoyl chloride with a thiocyanate salt to form 4-nitrobenzoyl isothiocyanate. This intermediate is then treated with a primary or secondary amine to yield the target N-acylthiourea. These compounds have been characterized by IR, NMR, and mass spectrometry, with key spectral features including the C=O and C=S stretching frequencies confirming their structure. researchgate.net This synthetic strategy provides a reliable method for producing urea and thioamide-like analogues of the parent compound.

Formation of Coordination Complexes and Conjugates

The chemical structure of this compound, featuring a benzamide core with an electron-withdrawing nitro group and a bulky cycloheptyl substituent, provides multiple potential sites for interaction with other chemical entities, including metal ions and macromolecules.

The this compound molecule possesses several functional groups that can act as coordination sites for transition metals. The primary binding sites are the oxygen atoms of the carbonyl group and the nitro group. Depending on the metal center, solvent, and reaction conditions, it can function as a versatile ligand.

Coordination Modes: The carbonyl oxygen is a primary coordination site due to its lone pair of electrons. The nitro group's oxygen atoms can also participate in coordination, potentially allowing the ligand to act in a monodentate fashion through the carbonyl oxygen or a bidentate fashion, forming a chelate or bridging complex. Studies on related N-substituted 4-nitrobenzamide thiourea derivatives have shown that the carbonyl oxygen and a second heteroatom (sulfur, in that case) can coordinate to metal ions like Ni(II) and Cu(II), forming stable complexes. researchgate.neteurjchem.com This suggests that this compound could similarly form stable complexes, likely involving the carbonyl oxygen.

Ligand Properties: The ligand's properties are heavily influenced by its functional groups. The electron-withdrawing nature of the para-nitro group decreases the electron density on the carbonyl oxygen, which can affect its donor strength compared to non-nitrated analogues. The bulky cycloheptyl group introduces significant steric hindrance, which would influence the geometry of the resulting metal complexes and potentially limit the number of ligands that can coordinate to a single metal center. In related systems, such as N-(2-aminoethyl)-2-hydroxy-5-nitrobenzamide, the nitro group was found to play a key role in the stability and coordination mode of the resulting metal complexes. rsc.orgnih.gov

Potential for Cyclometalation: Research on similar structures, such as N-methoxy-4-nitrobenzamide, has demonstrated the potential for C-H bond activation on the aromatic ring to form cyclometalated complexes with rhodium, iridium, and ruthenium. acs.org It is conceivable that under appropriate conditions, this compound could undergo similar reactions.

A summary of coordination behavior in analogous benzamide derivatives is presented below.

| Ligand Analogue | Metal Ion(s) | Observed Coordination Mode | Reference |

| N-(R-carbamothioyl)-4-nitrobenzamide | Ni(II), Cu(II) | Bidentate chelation via carbonyl oxygen and thiourea sulfur | researchgate.neteurjchem.com |

| N-(2-aminoethyl)-2-hydroxy-5-nitrobenzamide | Cu(II) | Multiple modes including 1:1 and 1:2 metal:ligand ratios | rsc.orgnih.gov |

| N-methoxy-4-nitrobenzamide | Rh(III), Ir(III), Ru(II) | Cyclometalation via C-H bond activation | acs.org |

| 1,2,4-Triamino-5-nitrobenzene | Ni(II) | Monodentate coordination via an amino group, with the nitro group enhancing ligand stability | academie-sciences.fr |

Attaching small molecules like this compound to macromolecules (e.g., polymers, proteins, dendrimers) is a common strategy to modify their properties for applications in materials science or drug delivery. The primary route for conjugating this compound involves chemical modification of its nitro group.

The most viable strategy is the reduction of the aromatic nitro group to a primary amine (-NH₂), yielding N-cycloheptyl-4-aminobenzamide. This transformation is typically achieved with high efficiency using standard reducing agents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation with palladium on carbon (Pd/C). google.com

Once the reactive amine handle is installed, several well-established bioconjugation chemistries can be employed:

Amide Bond Formation: The newly formed aniline derivative can be coupled to a macromolecule bearing carboxylic acid groups using carbodiimide chemistry (e.g., EDC, DCC).

Reductive Amination: The amine can react with an aldehyde or ketone on a macromolecule to form a Schiff base, which is then reduced to a stable secondary amine linkage.

Isothiocyanate Chemistry: Reaction with a macromolecule functionalized with an isothiocyanate group would yield a stable thiourea linkage.

This nitro-to-amine conversion is a key step in a patented strategy for creating slow-release drug conjugates, where a 4-nitrobenzamide derivative is reduced and then linked to a larger molecular framework. google.com Furthermore, the use of dendrimers as macromolecular carriers for small molecules has been shown to be effective for modulating biological activity, a strategy that could be applied to derivatives of this compound. nih.gov

Transition Metal Complexes and Ligand Properties

Comparative Structure-Reactivity and Structure-Property Investigations

The chemical reactivity and physical properties of this compound are dictated by the interplay of its three main structural components: the 4-nitrobenzoyl core, the amide linkage, and the N-cycloheptyl group. Comparing this compound to its analogues reveals key structure-property relationships.

Role of the 4-Nitro Group: The para-nitro group is a strong electron-withdrawing group. This has two major effects:

Reactivity: It activates the aromatic ring for nucleophilic aromatic substitution and increases the acidity of the amide proton (N-H) compared to its non-nitrated counterpart, N-cycloheptylbenzamide.

Properties: It significantly increases the polarity of the molecule and provides sites for strong hydrogen bonding, which typically results in higher melting and boiling points compared to analogues without this group. libretexts.org The nitro group also makes the compound a potential candidate for bioreductive activation, a strategy used in hypoxia-activated prodrugs. rsc.org

Role of the Amide Linkage: The amide group is a rigid, planar structure that is a potent hydrogen bond donor (N-H) and acceptor (C=O). This capacity for hydrogen bonding is a primary driver of the high melting points observed in simple amides and dictates how the molecule interacts with polar solvents and biological targets. libretexts.org

Effect of the N-cycloheptyl Group: The identity of the N-alkyl substituent is crucial in determining the molecule's physical properties.

Lipophilicity and Steric Hindrance: The seven-membered cycloheptyl ring is significantly larger and more conformationally flexible than smaller cycloalkyl groups like cyclopentyl or cyclohexyl. This increases the molecule's lipophilicity (fat-solubility) and steric bulk. In studies of N-cycloalkyl-substituted ligands, varying the ring size has been shown to be an effective way to tailor the properties of the final coordination compounds. rsc.org

Physical Properties: The size and shape of the cycloalkyl group influence how the molecules pack in the solid state. Research on polymers with cycloalkyl side-chains has demonstrated that these groups can induce crystallinity, with the specific properties depending on the ring size. acs.org Therefore, this compound would be expected to have different solubility, melting point, and chromatographic behavior than its N-cyclohexyl or N-cyclopentyl analogues.

The following table provides a comparative analysis of how structural modifications are predicted to influence key properties of N-cycloalkyl-4-nitrobenzamide analogues.

| Compound | Key Structural Feature | Predicted Effect on Properties | Rationale |

| N-cyclopentyl-4-nitrobenzamide | Smaller, more rigid cycloalkyl ring | Lower lipophilicity; less steric hindrance compared to cycloheptyl analogue. | The smaller surface area of the cyclopentyl group reduces hydrophobic interactions. |

| N-cyclohexyl-4-nitrobenzamide | Common, stable chair conformation | Intermediate lipophilicity and steric bulk; may favor crystalline packing. | The cyclohexyl group is a standard lipophilic moiety in medicinal chemistry. solubilityofthings.com |

| This compound | Larger, flexible cycloalkyl ring | Higher lipophilicity; significant steric hindrance; potentially altered crystal packing. | The larger and more flexible ring increases nonpolar surface area and can disrupt efficient crystal lattice formation compared to the more rigid cyclohexyl ring. |

| N-cycloheptylbenzamide | Absence of nitro group | Lower polarity; lower melting point; no potential for bioreduction; less acidic N-H proton. | The nitro group is a key contributor to polarity and intermolecular forces. libretexts.org |

Applications of N-cycloheptyl-4-nitrobenzamide in Chemical Sciences

Role as Versatile Synthetic Building Blocks and Intermediates

The structure of N-cycloheptyl-4-nitrobenzamide makes it a valuable intermediate in multi-step organic synthesis. The presence of distinct functional groups—the nitro group, the aromatic ring, and the amide linkage—allows for a variety of chemical transformations, enabling chemists to use it as a scaffold to build more complex molecular frameworks.

This compound serves as a key precursor for a range of more complex organic molecules. Its synthetic utility is primarily derived from the reactivity of the nitro group. The reduction of the aromatic nitro group is a fundamental transformation that converts it into a primary amine (an aniline derivative). researchgate.net This reaction is often achieved with high chemoselectivity using various reducing agents, such as catalytic hydrogenation or metal-based reductions in acidic media. rsc.org The resulting N-cycloheptyl-4-aminobenzamide introduces a new reactive site—the amino group—which can undergo a wide array of subsequent reactions, including diazotization, acylation, and alkylation, thereby serving as a gateway to diverse classes of compounds. mdpi.com

For instance, N-alkylated 2-nitrobenzamides are known intermediates in the synthesis of dibenzo[b,e] arkat-usa.orgresearchgate.netdiazepines, a class of compounds with significant pharmacological interest. nih.gov Similarly, the core structure of this compound can be incorporated into larger, more complex molecules, including those with potential applications in medicinal chemistry and materials science. ontosight.ai The synthesis of the parent compound itself is typically straightforward, often involving the acylation of cycloheptylamine with 4-nitrobenzoyl chloride or the amidation of 4-nitrobenzoic acid. lookchemmall.com

| Reactant 1 | Reactant 2 | Coupling Method/Reagent | Product |

|---|---|---|---|

| 4-Nitrobenzoic acid | Cycloheptylamine | Amide coupling agents (e.g., HBTU, HOBt) | This compound |

| 4-Nitrobenzoyl chloride | Cycloheptylamine | Schotten-Baumann reaction conditions | This compound |

| 4-Nitrobenzoic acid | Aniline | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | N-Phenyl-4-nitrobenzamide |

Development as Chemical Probes for Reaction Monitoring

The unique electronic properties of the nitrobenzamide core make it a suitable candidate for the development of chemical probes designed to monitor chemical reactions or biological processes.

Nitroaromatic compounds are often used in the design of fluorescent probes, particularly for detecting reductive environments, such as those found in hypoxic tumor cells. nih.gov The underlying principle is that the nitro group acts as an efficient fluorescence quencher. Upon reduction of the nitro group to the corresponding amino group, a significant increase in fluorescence intensity is observed. This "off-on" switching mechanism makes these molecules highly sensitive probes. nih.gov

This compound can be adapted for such purposes. The 4-nitrobenzamide moiety can serve as the hypoxia-sensing trigger and fluorescence modulator, while the cycloheptyl group can be used to tune the probe's solubility and localization within a system. By incorporating a fluorophore into the molecular structure, a probe can be designed where the fluorescence is initially quenched by the nitro group. In a reductive environment, the nitro group is converted to an amine, thus restoring the fluorescence of the attached fluorophore and signaling the event. nih.govmaynoothuniversity.ie

The reactivity of the nitrobenzamide functional group has been the subject of mechanistic studies, providing insights into fundamental organic reaction pathways. For example, the hydrolysis of N-nitrobenzamides in acidic conditions has been studied to elucidate the reaction mechanisms. These studies show that depending on the acid concentration, the hydrolysis can proceed through different pathways, such as an A1-type mechanism involving O-protonation in strong acids or a neutral water-catalyzed process in more moderate acidities. rsc.org

Furthermore, benzamide derivatives are frequently used as substrates in studies of transition-metal-catalyzed reactions. For instance, density functional theory (DFT) has been employed to investigate the mechanism of rhodium-catalyzed C-H activation and annulation reactions involving benzamide derivatives. acs.org Such studies help in understanding the role of the catalyst, the substrate, and the reaction intermediates, which is crucial for optimizing reaction conditions and designing new synthetic methods. The Hofmann rearrangement, a classic organic reaction, has also been mechanistically studied using 3-nitrobenzamide as a substrate. chegg.com

Design and Synthesis of Fluorescent Probes for Chemical Processes